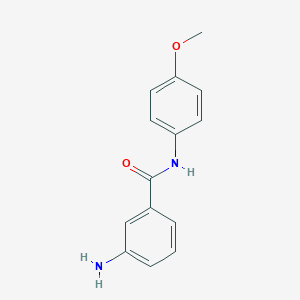

3-amino-N-(4-methoxyphenyl)benzamide

Übersicht

Beschreibung

3-amino-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative characterized by the presence of an amino group at the third position and a methoxyphenyl group attached to the nitrogen atom of the benzamide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide typically involves the condensation of 3-aminobenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The continuous flow process involves the use of microreactors where the reactants are continuously pumped through the reactor, allowing for efficient mixing and heat transfer .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted benzamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-N-(4-methoxyphenyl)benzamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, particularly in the development of antiviral drugs targeting HIV resistance mechanisms. Studies indicate that amino-substituted benzoyl derivatives exhibit inhibitory activity against viral replication .

Case Study:

In a study evaluating anticoagulant properties, derivatives synthesized from this compound demonstrated significant prolongation of activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating potential as anticoagulant agents .

Biological Research

The compound is utilized in enzyme inhibition studies and protein-ligand interaction research. Its ability to interact with specific molecular targets allows it to serve as an inhibitor, effectively blocking enzyme activity and modulating biological pathways.

Mechanism of Action:

this compound acts by binding to the active sites of enzymes, preventing substrate access and subsequent reactions. This property is critical for developing inhibitors for various biological processes.

Material Science

In material science, this compound is investigated for its role in creating novel materials with tailored electronic and optical properties. The methoxy group enhances its reactivity and interaction with other compounds, making it valuable for developing advanced materials.

Wirkmechanismus

The mechanism of action of 3-amino-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-amino-N-(4-methylphenyl)benzamide

- 3-amino-N-(4-chlorophenyl)benzamide

- 3-amino-N-(4-nitrophenyl)benzamide

Uniqueness

3-amino-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs with different substituents .

Biologische Aktivität

3-Amino-N-(4-methoxyphenyl)benzamide, also known as 3-amino-4-methoxybenzanilide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an anticancer agent, its role in inhibiting specific enzymes, and its antioxidant capabilities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 270.33 g/mol. The compound features an amine group and a methoxy group attached to a benzamide structure, which contributes to its unique chemical reactivity and biological activity.

1. Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. Studies utilizing various cancer cell lines have demonstrated its cytotoxic effects:

- Cell Lines Tested : The compound has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- Results : In vitro assays showed that the compound displayed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an effective anticancer agent (MDPI) .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 | 15 | High |

| MDA-MB-231 | 30 | Moderate |

2. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a critical enzyme in glucose metabolism and a target for type 2 diabetes treatment. The compound's structural analogs have been studied for their inhibitory effects on DPP-IV:

- Study Findings : A quantitative structure-activity relationship (QSAR) analysis revealed that specific derivatives of this compound exhibit varying degrees of DPP-IV inhibition.

- IC50 Values : The most active derivatives had IC50 values ranging from 10 to 20 µM, demonstrating significant inhibitory potential against DPP-IV (Nitta et al.) .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH radical scavenging method:

- Comparative Analysis : The compound's antioxidant activity was found to be approximately 1.37 times higher than that of ascorbic acid, indicating strong free radical scavenging ability.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 67 |

| Ascorbic Acid | 49 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting signaling pathways critical for cell survival and proliferation.

- Enzyme Interaction : As a DPP-IV inhibitor, it likely binds to the active site of the enzyme, preventing substrate access and thereby reducing glucose levels in the bloodstream.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers evaluated the anticancer efficacy of various derivatives of benzamide compounds. They found that those with methoxy substitutions showed enhanced activity against U-87 glioblastoma cells, suggesting that structural modifications can significantly influence biological outcomes .

Case Study 2: DPP-IV Inhibition

Another study focused on the design of DPP-IV inhibitors based on the benzamide scaffold. The findings indicated that modifications at the para position (such as the introduction of methoxy groups) led to improved binding affinity and inhibitory potency against DPP-IV, making these compounds promising candidates for diabetes treatment .

Eigenschaften

IUPAC Name |

3-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJRUDWWISWNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356430 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115175-19-4 | |

| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-amino-N-(4-methoxyphenyl)benzamide into the 1,3-benzoselenazole structure influence its glutathione peroxidase-like antioxidant activity?

A1: While the provided research doesn't directly investigate the antioxidant activity of This compound itself, it highlights the importance of substituents on the benzoselenazole ring for antioxidant activity. The study demonstrates that 1,3-benzoselenazoles synthesized from This compound exhibit glutathione peroxidase (GPx)-like antioxidant activity. Although the 4-methoxyphenyl substituent derived from This compound isn't specifically discussed, the research emphasizes the impact of electron-donating groups on enhancing antioxidant activity. Further investigation is needed to directly correlate the presence of the 4-methoxyphenyl group with the observed antioxidant properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.